molecular formula C23H18Cl2N2O2S B11517038 2-[(2Z)-5-(4-chlorophenoxy)-4-(4-chlorophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-5-(4-chlorophenoxy)-4-(4-chlorophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11517038
M. Wt: 457.4 g/mol
InChI Key: VFIMGUYHLLIUBO-UHFFFAOYSA-N
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Description

2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of multiple aromatic rings and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl and chlorophenyl groups. The final step involves the addition of the ethan-1-ol group. Common reagents used in these reactions include sulfur, nitrogen sources, and various aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization. Safety measures are crucial due to the use of potentially hazardous chemicals and the need for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different functional forms.

    Substitution: Halogen atoms like chlorine can be substituted with other groups, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazoles.

Scientific Research Applications

2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-5-(4-BROMOPHENOXY)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
  • 2-[(2Z)-5-(4-FLUOROPHENOXY)-4-(4-FLUOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL

Uniqueness

Compared to similar compounds, 2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is unique due to the presence of chlorine atoms, which influence its reactivity and interactions with other molecules. The specific arrangement of aromatic rings and functional groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H18Cl2N2O2S

Molecular Weight

457.4 g/mol

IUPAC Name

2-[5-(4-chlorophenoxy)-4-(4-chlorophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C23H18Cl2N2O2S/c24-17-8-6-16(7-9-17)21-22(29-20-12-10-18(25)11-13-20)30-23(27(21)14-15-28)26-19-4-2-1-3-5-19/h1-13,28H,14-15H2

InChI Key

VFIMGUYHLLIUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=C(S2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)CCO

Origin of Product

United States

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